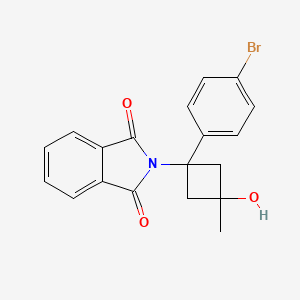![molecular formula C11H17NO2S B1442502 {[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine CAS No. 1333889-03-4](/img/structure/B1442502.png)
{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine
Overview
Description
{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine, also known as 2C-T-7, is a psychedelic drug belonging to the phenethylamine class. It has a molecular formula of C11H17NO2S and a molecular weight of 227.33 g/mol .
Synthesis Analysis
The synthesis of secondary amines like {[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine can be achieved through various methods. N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .Molecular Structure Analysis
The molecular structure of {[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine is represented by the formula C11H17NO2S . For more detailed structural analysis, techniques like NMR, HPLC, LC-MS, and UPLC can be used .Physical And Chemical Properties Analysis
{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine has a molecular weight of 227.32 g/mol . More detailed physical and chemical properties such as boiling point, storage conditions, and stability can be obtained through further analysis .Scientific Research Applications
Fragmentation Patterns and Chemical Ionization
A study by Klyba et al. (2014) investigated the fragmentation patterns of 5-methylsulfanyl-1-vinyl-1H-pyrrol-2-amines under electron impact and chemical ionization, highlighting the compound's behavior under specific conditions which could be relevant for analytical chemistry and molecular structure elucidation. The study identified main fragmentation pathways, offering insights into the molecular ion decomposition of related compounds (Klyba et al., 2014).
Condensing Agent for Formation of Amides and Esters
Kunishima et al. (1999) described 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as an efficient condensing agent leading to the formation of amides and esters, showcasing a potential application in synthetic organic chemistry. This compound facilitates condensation of carboxylic acids and amines effectively, demonstrating the versatility of related compounds in synthesis processes (Kunishima et al., 1999).
Fluorescence Enhancement
Yang et al. (2002) reported on the synthesis, structure, and photochemical behavior of trans isomers of 4-(N-phenylamino)stilbene derivatives, including studies on fluorescence enhancement. This research provides a foundation for developing new photoluminescent materials and understanding the "amino conjugation effect," potentially relevant for material science and sensor development (Yang et al., 2002).
Antineoplastic Agents
Pettit et al. (2003) synthesized and evaluated 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derived amino acid amides for their antineoplastic properties. While primarily focused on cancer therapy, the synthesis methods and biological evaluation techniques described in this study could be applied to the development of other therapeutic agents, showcasing the compound's potential in medicinal chemistry research (Pettit et al., 2003).
Future Directions
properties
IUPAC Name |
1-(4,5-dimethoxy-2-methylsulfanylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-12-7-8-5-9(13-2)10(14-3)6-11(8)15-4/h5-6,12H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGZZRGMXCAYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1SC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)
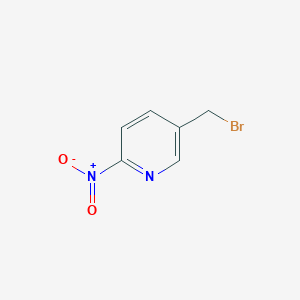
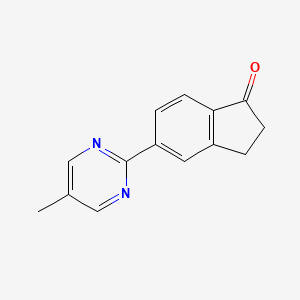
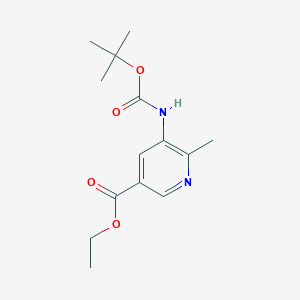
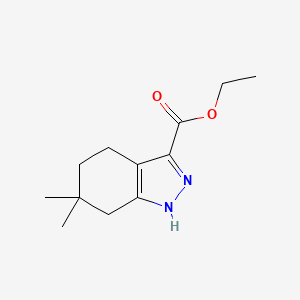
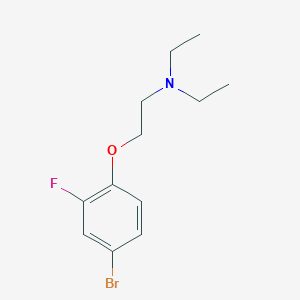
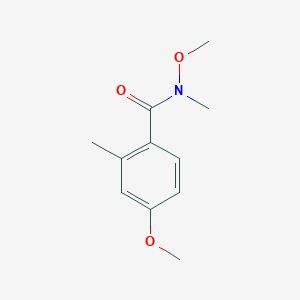

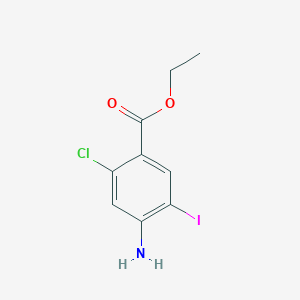
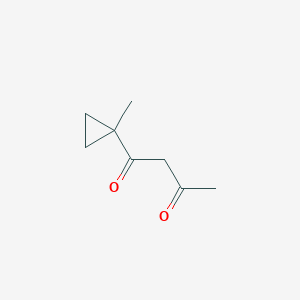
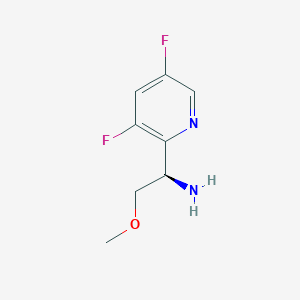
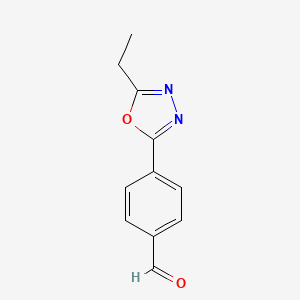
![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)
